![molecular formula C21H16ClN3O B2387692 4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE CAS No. 865612-10-8](/img/structure/B2387692.png)
4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE
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Overview
Description
4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their valuable heterocyclic scaffolds, which are widely used in organic synthesis and pharmaceutical chemistry . The compound features a benzamide moiety substituted with a 4-chloro group and a phenyl ring attached to an 8-methylimidazo[1,2-a]pyridine unit.
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, such as this one, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and synaptic transmission, respectively.
Mode of Action
As a potential cdk inhibitor, it may interfere with the normal function of cdks, leading to cell cycle arrest . As a potential calcium channel blocker, it may inhibit the influx of calcium ions into cells, affecting various cellular processes . As a potential GABA A receptor modulator, it may enhance or inhibit the action of GABA, a major inhibitory neurotransmitter in the brain .
Biochemical Pathways
Based on its potential targets, it may influence pathways related to cell cycle regulation, neuronal signaling, and synaptic transmission .
Result of Action
Based on its potential targets, it may induce cell cycle arrest, modulate neuronal signaling, and alter synaptic transmission .
Preparation Methods
The synthesis of 4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of 8-methylimidazo[1,2-a]pyridine: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and methyl ketones.
Substitution Reaction: The 8-methylimidazo[1,2-a]pyridine is then subjected to a substitution reaction with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to enhance yield and purity.
Chemical Reactions Analysis
4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures.
Scientific Research Applications
4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE can be compared with other similar compounds, such as:
4-chloro-N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide: Lacks the methyl group on the imidazo[1,2-a]pyridine ring.
4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-3-yl)phenyl)benzamide: The position of the nitrogen atom in the imidazo[1,2-a]pyridine ring is different.
4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide: The benzamide moiety is replaced with an acetamide group.
These compounds share similar structural features but differ in specific functional groups or positions, which can influence their chemical reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-14-3-2-12-25-13-19(24-20(14)25)15-6-10-18(11-7-15)23-21(26)16-4-8-17(22)9-5-16/h2-13H,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUDGGNSIMEVOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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